4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis Techniques
- A study by Johnströma, Stone-Elander, and Duelfer (1994) demonstrated the use of a 2-amino-2′-[18F]fluorobenzhydrol as a radiolabelling intermediate in the synthesis of a 1,4-benzodiazepine-2-one, highlighting the role of such compounds in radiopharmaceutical synthesis (Johnströma, Stone-Elander, & Duelfer, 1994).
Antitumor Activity
- Benzamide derivatives, such as MS-27-275, have been found to inhibit histone deacetylase (HDA) and show marked in vivo antitumor activity against human tumors. This suggests potential applications in cancer therapy (Saito et al., 1999).
Fluorinated Heterocycles Synthesis
- Wu et al. (2017) reported the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, an important process in pharmaceutical and agrochemical industries (Wu et al., 2017).
Asymmetric Synthesis Applications
- Trost, Dogra, and Franzini (2004) discussed the use of 5H-alkyl-2-phenyl-oxazol-4-ones in asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, demonstrating the versatility of benzamide derivatives in organic synthesis (Trost, Dogra, & Franzini, 2004).
Alzheimer's Disease Research
- Kepe et al. (2006) used a selective serotonin 1A molecular imaging probe, which includes benzamide derivatives, for studying Alzheimer's disease, showing its potential in neurodegenerative disease research (Kepe et al., 2006).
Medicinal Chemistry
- Wang, Mei, and Yu (2009) reported on Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting the significance of such reactions in medicinal chemistry (Wang, Mei, & Yu, 2009).
Mechanism of Action
Target of Action
It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors .
Mode of Action
It is known to participate in free radical reactions . In these reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
The compounds synthesized using it as a reagent are known to influence pathways related to obesity and cell cycle regulation .
Result of Action
The compounds synthesized using it as a reagent have been reported to exhibit anti-obesity effects and inhibit cyclin-dependent kinases .
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-6(14)5-13-10(15)8-3-2-7(11)4-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFLVYJZYOBMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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